Mercuribenzoic acid

Descripción general

Descripción

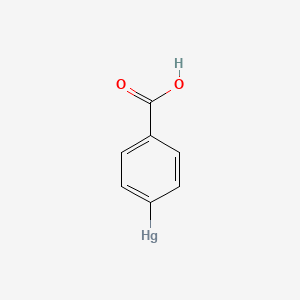

P-mercuribenzoic acid is a mercuribenzoic acid. It is functionally related to a benzoic acid. It is a conjugate acid of a p-mercuribenzoate.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Mercuribenzoic acid exhibits significant antimicrobial activity, making it a candidate for use in pharmaceutical formulations. Its efficacy against a range of bacteria and fungi has been documented, suggesting potential applications in treating infections or as a preservative in medicinal products .

Protease Inhibition

p-Hydroxythis compound is classified as a protease inhibitor. This property is particularly useful in biochemical research and therapeutic contexts where modulation of protease activity is required, such as in cancer treatment or viral infections .

Biochemical Research

Heavy-Atom Derivatization

In structural biology, this compound is utilized for heavy-atom derivatization of protein crystals. This technique aids in X-ray crystallography by enhancing the contrast of electron density maps, thus facilitating the determination of protein structures . Heavy atoms like mercury can improve the phasing of diffraction data, which is crucial for understanding protein function and interactions.

Enzyme Activity Studies

The compound's ability to inhibit specific enzymes allows researchers to study enzyme kinetics and mechanisms. For instance, it can be used to investigate the role of proteases in various biological processes .

Agricultural Applications

Feed Additive

this compound has been explored as a feed additive in animal husbandry. Studies indicate that it can improve the growth performance of livestock by regulating gut pH and enhancing nutrient absorption . However, safety assessments are critical due to the potential toxicity associated with mercury compounds.

Cosmetic Formulations

Preservative Use

Due to its antimicrobial properties, this compound is investigated for use as a preservative in cosmetic formulations. Its ability to inhibit microbial growth ensures product stability and safety over time . However, regulatory concerns regarding mercury content necessitate careful formulation practices.

Industrial Applications

Chemical Synthesis

this compound serves as an intermediate in the synthesis of various organic compounds. Its unique properties enable chemists to create derivatives that may have specialized applications in materials science or pharmaceuticals .

Data Summary

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical | Antimicrobial agent | Effective against bacteria and fungi |

| Biochemical Research | Heavy-atom derivatization | Enhances X-ray crystallography |

| Agricultural | Feed additive | Improves livestock growth performance |

| Cosmetic | Preservative | Ensures product stability |

| Industrial | Chemical synthesis | Serves as an intermediate for various compounds |

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that p-hydroxythis compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use in topical formulations for wound care .

- Protein Crystallography Application : Research involving heavy-atom derivatization showed that incorporating this compound into protein crystals significantly improved resolution during X-ray analysis, aiding in the elucidation of complex protein structures .

- Feed Performance Trial : A trial involving weaned piglets showed that diets supplemented with benzoic acid (a related compound) improved growth rates and feed conversion ratios without adverse health effects, indicating potential benefits for livestock production systems .

Propiedades

IUPAC Name |

(4-carboxyphenyl)mercury | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h2-5H,(H,8,9); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFZSVRSDNUCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Hg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5HgO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.